An In-depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate (CAS 150374-99-5)
An In-depth Technical Guide to 4-(Chlorosulfonyl)phenyl pivalate (CAS 150374-99-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chlorosulfonyl)phenyl pivalate, bearing the CAS number 150374-99-5, is a pivotal bifunctional reagent in modern organic synthesis. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a highly reactive sulfonyl chloride and a sterically hindered pivalate ester. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and core applications, with a particular focus on its role as a critical intermediate in the synthesis of the neutrophil elastase inhibitor, Sivelestat. Detailed experimental protocols, mechanistic insights, and visual workflows are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction: A Molecule of Strategic Design
In the landscape of pharmaceutical development and complex molecule synthesis, intermediates that offer controlled, sequential reactivity are of paramount importance. 4-(Chlorosulfonyl)phenyl pivalate is a prime example of such a strategically designed molecule. The presence of a sulfonyl chloride group provides a highly electrophilic center, enabling facile reactions with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing linkages.
Simultaneously, the phenolic oxygen is protected by a pivaloyl group. The choice of the pivalate ester is not arbitrary; its significant steric bulk, conferred by the t-butyl group, provides robust protection against a variety of reaction conditions where less hindered esters might be labile.[1] This protecting group can be removed under specific hydrolytic conditions, revealing the phenol for subsequent functionalization. This orthogonal reactivity makes 4-(Chlorosulfonyl)phenyl pivalate a valuable building block, allowing for the stepwise construction of complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its application in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 150374-99-5 | [2] |
| Molecular Formula | C₁₁H₁₃ClO₄S | [3] |
| Molecular Weight | 276.73 g/mol | [3] |
| Appearance | Light yellow to white solid | [4] |
| Melting Point | 83-87 °C | [5] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in dichloromethane, toluene, and other common organic solvents. Reacts with protic solvents like water and alcohols. | [4][7] |
| Storage | Store in an inert atmosphere at 2-8°C. Moisture sensitive. | [5] |
Predicted Spectroscopic Data
While a publicly available, comprehensive set of experimental spectra for this specific intermediate is not readily found, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups.
-
¹H NMR (predicted): The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the t-butyl group of the pivalate ester at approximately 1.3 ppm. The aromatic protons will appear as two doublets in the range of 7.3-8.1 ppm, typical of a 1,4-disubstituted benzene ring, with coupling constants around 8-9 Hz.[8][9]
-
¹³C NMR (predicted): The carbon NMR spectrum will feature a quaternary carbon signal for the t-butyl group around 39 ppm and the methyl carbons around 27 ppm. The carbonyl carbon of the pivalate ester is expected around 176 ppm. The aromatic carbons will show four distinct signals in the region of 122-155 ppm.[10]
-
FT-IR (predicted): The infrared spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group (S=O stretching) at approximately 1380 cm⁻¹ and 1180 cm⁻¹. A strong C=O stretching band for the pivalate ester will be present around 1750 cm⁻¹. C-H stretching vibrations for the aromatic ring and the aliphatic t-butyl group will be observed around 3100-3000 cm⁻¹ and 2970 cm⁻¹, respectively.[11][12]
-
Mass Spectrometry (predicted): In mass spectrometry with electron ionization (EI-MS), the molecular ion peak at m/z = 276 (for ³⁵Cl) and 278 (for ³⁷Cl) may be observed. Common fragmentation patterns would include the loss of the pivaloyl group (C(CH₃)₃CO, 85 Da) or the chlorosulfonyl group (SO₂Cl, 99 Da).[13][14]
Synthesis and Purification: A Validated Protocol
The synthesis of 4-(Chlorosulfonyl)phenyl pivalate is typically achieved in a two-step, one-pot procedure starting from readily available commercial materials.[4] This protocol is designed to be self-validating, with progress monitored by High-Performance Liquid Chromatography (HPLC).
Synthesis Workflow
Caption: General mechanism for sulfonamide formation.
Key Application: Synthesis of Sivelestat
A prominent application of 4-(Chlorosulfonyl)phenyl pivalate is in the synthesis of Sivelestat (ONO-5046), a selective inhibitor of human neutrophil elastase used in the treatment of acute lung injury. [15] In the synthesis of Sivelestat, 4-(Chlorosulfonyl)phenyl pivalate serves as the electrophile that introduces the pivaloyl-protected phenylsulfonamide moiety. [4]This is achieved by reacting it with an anthranilic acid derivative, specifically benzyl 2-(2-aminobenzamido)acetate. [4]
Caption: Role of the topic compound in Sivelestat synthesis.
Protocol for Sulfonamide Formation in Sivelestat Synthesis: [4]1. Dissolve Benzyl 2-(2-aminobenzamido)acetate in an appropriate aprotic solvent such as dichloromethane. 2. Add an organic base, for example, triethylamine or pyridine, to the solution. 3. At 20-25°C, add a solution of 4-(Chlorosulfonyl)phenyl pivalate (approximately 1 equivalent) in the same solvent. 4. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC. 5. Perform an aqueous workup to remove the base hydrochloride salt and isolate the crude product, which can then be purified by crystallization or column chromatography.
The pivalate group remains intact during this step and is a key feature of the final Sivelestat molecule, where it is believed to enhance the pharmacokinetic properties of the drug. [15][16]
Conclusion
4-(Chlorosulfonyl)phenyl pivalate is a well-designed and versatile synthetic intermediate. Its dual functionality, combined with the robust nature of the pivalate protecting group, allows for its strategic incorporation into complex molecules. Its role in the synthesis of Sivelestat highlights its importance in medicinal chemistry. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for utilizing this valuable reagent in their own synthetic endeavors, enabling the development of novel pharmaceuticals and advanced materials.
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